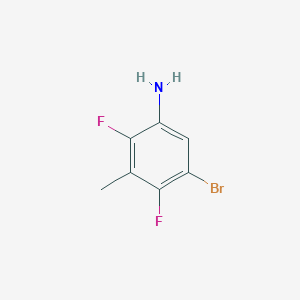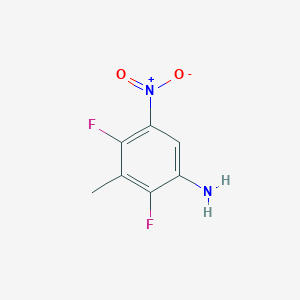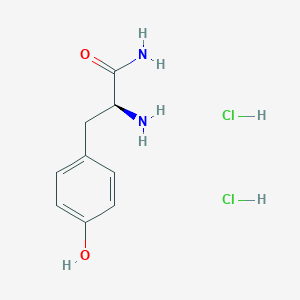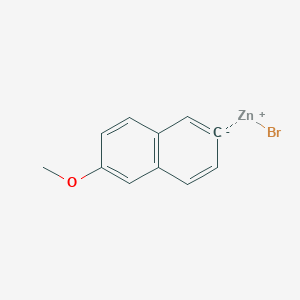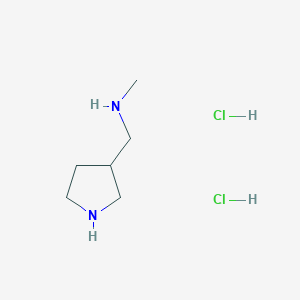
(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is likely a salt formed from the reaction of an organic base, specifically the amine group in “(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine”, with hydrochloric acid . The “(S)” denotes the stereochemistry of the compound, indicating it’s a specific enantiomer or “handedness” of the molecule.
Molecular Structure Analysis
The molecular structure analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the stereochemistry.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine hydrochloride, it would likely be a solid at room temperature and soluble in water . The presence of the bromine might increase its density and boiling point compared to the parent compound.Wissenschaftliche Forschungsanwendungen
Environmental Impact of Brominated Compounds
- Polybrominated Dibenzo-p-dioxins and Dibenzofurans: Studies have highlighted the environmental presence and toxicological impact of brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are by-products of combustion processes involving brominated flame retardants. These compounds share toxicological profiles similar to their chlorinated analogs, indicating significant environmental and health risks (Mennear & Lee, 1994); (Birnbaum, Staskal, & Diliberto, 2003).
Advanced Materials and Chemistry
- Amine-functionalized Surfaces: Research into the fabrication of surfaces with reactive chemical groups, such as amines, for biomolecule immobilization and cell colonization showcases the relevance of compounds with amine functionalities in creating bio-interactive materials. These advancements underscore the potential for (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in similar applications, given its amine group (Siow, Britcher, Kumar, & Griesser, 2006).
Environmental Pollution and Remediation
- Degradation of Nitrogen-containing Compounds: The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes demonstrates the environmental challenges and remediation strategies associated with these substances. Such research could inform the handling and potential environmental impact of this compound (Bhat & Gogate, 2021).
Safety and Hazards
As with many organic compounds, this compound should be handled with care. The material safety data sheet (MSDS) for the specific compound should be consulted for detailed safety information. In general, amines can be irritants and have the potential to be toxic or harmful if ingested, inhaled, or come into contact with skin .
Eigenschaften
IUPAC Name |
(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDDKJLYZDHS-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

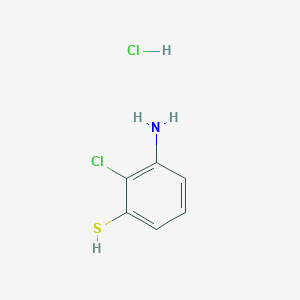
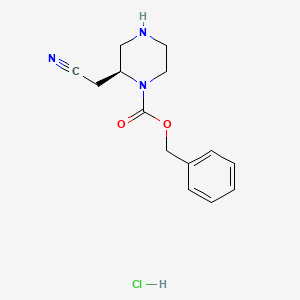

![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)
![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)

